molecular formula C8H5Cl2N B13655700 2-Chloro-5-(chloromethyl)benzonitrile

2-Chloro-5-(chloromethyl)benzonitrile

Cat. No.: B13655700
M. Wt: 186.03 g/mol
InChI Key: NKYFXILKJPLWPH-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)benzonitrile is a halogenated aromatic nitrile characterized by a benzene ring substituted with a chlorine atom at position 2, a chloromethyl (-CH2Cl) group at position 5, and a nitrile (-CN) group at position 1 (para to the chloromethyl group). This compound is primarily utilized as a key intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals. Its bifunctional reactivity (due to Cl and -CH2Cl groups) enables diverse derivatization, making it valuable for constructing heterocycles like benzimidazoles or neonicotinoid analogs .

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

2-chloro-5-(chloromethyl)benzonitrile

InChI

InChI=1S/C8H5Cl2N/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2

InChI Key

NKYFXILKJPLWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(chloromethyl)benzonitrile can be synthesized through several methods. One common method involves the chlorination of 2-chlorobenzonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as vanadium pentoxide (V2O5) supported on alumina (Al2O3), in a fixed bed reactor at atmospheric pressure . The reaction conditions are optimized to achieve high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Chloro-5-(chloromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations in Benzonitrile Derivatives

The following table summarizes critical physical and chemical properties of 2-Chloro-5-(chloromethyl)benzonitrile and analogs:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties References
This compound 2-Cl, 5-CH2Cl, 1-CN C8H5Cl2N 202.04 Not reported Pesticide intermediates
5-Chloro-2-hydroxybenzonitrile 5-Cl, 2-OH, 1-CN C7H4ClNO 153.57 152–153 Pharmaceutical synthesis
2-Chloro-5-(trifluoromethyl)benzonitrile 2-Cl, 5-CF3, 1-CN C8H3ClF3N 221.56 Not reported Regulated toxicant (R51/53)
5-Bromo-2-hydroxybenzonitrile 5-Br, 2-OH, 1-CN C7H4BrNO 198.02 160–161 Antiretroviral drug intermediates
3-(Bromomethyl)-5-chlorobenzonitrile 3-CH2Br, 5-Cl, 1-CN C8H5BrClN 246.49 Not reported Cross-coupling reactions

Key Observations:

  • Substituent Effects on Melting Points : Hydroxyl (-OH) substituents (e.g., 5-Chloro-2-hydroxybenzonitrile) significantly increase melting points due to intermolecular hydrogen bonding (O–H⋯N interactions) . In contrast, halogenated alkyl groups (-CH2Cl, -CF3) reduce crystallinity, as seen in this compound and its trifluoromethyl analog .
  • Reactivity : The chloromethyl group (-CH2Cl) in this compound offers nucleophilic substitution sites, enabling alkylation or cyclization reactions, whereas hydroxyl or bromomethyl groups facilitate electrophilic substitution or Suzuki couplings .
  • Toxicity and Regulation : 2-Chloro-5-(trifluoromethyl)benzonitrile is classified as toxic (R51/53) due to environmental persistence, while this compound is primarily regulated under pesticide frameworks (e.g., TSCA) .

Structural and Spectroscopic Comparisons

  • Hydrogen Bonding: Unlike hydroxyl-containing analogs, this compound lacks strong hydrogen-bond donors, resulting in weaker intermolecular forces and lower thermal stability compared to 5-Bromo-2-hydroxybenzonitrile .
  • Electron-Withdrawing Effects : The -CF3 group in 2-Chloro-5-(trifluoromethyl)benzonitrile enhances electrophilicity at the nitrile carbon, increasing reactivity in nucleophilic additions compared to the chloromethyl variant .

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